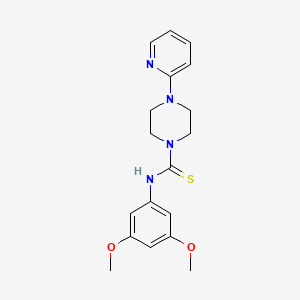
1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DMTT, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of DMTT is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and induce cell cycle arrest in cancer cells. DMTT has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
DMTT has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has been found to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. DMTT has also been found to modulate the immune system by enhancing the production of cytokines, such as interleukin-2 and interferon-gamma.
Vorteile Und Einschränkungen Für Laborexperimente
DMTT has several advantages for laboratory experiments, including its high yield, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on DMTT, including the development of new synthesis methods, the investigation of its potential applications in drug delivery and imaging, and the exploration of its mechanism of action. The development of new synthesis methods could lead to higher yields and more efficient production of DMTT. The investigation of its potential applications in drug delivery and imaging could lead to the development of new therapies for various diseases. The exploration of its mechanism of action could lead to a better understanding of its biochemical and physiological effects and the development of more effective therapies.
Wissenschaftliche Forschungsanwendungen
DMTT has potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, DMTT has been studied for its anticancer, antitumor, and antimicrobial properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In material science, DMTT has been used as a precursor for the synthesis of new materials with unique properties, such as luminescent and conducting properties. In nanotechnology, DMTT has been used to synthesize nanoparticles with potential applications in drug delivery and imaging.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-23-10-5-6-14(24-2)13(8-10)19-16(21)12(15(20)18-17(19)22)9-11-4-3-7-25-11/h3-9H,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGUXLPBNYPHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B3480744.png)
![4-(4-methoxybenzyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3480759.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-phenylthiourea](/img/structure/B3480772.png)
![6-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)oxy]-2-methyl-3(2H)-pyridazinone](/img/structure/B3480781.png)
![2,5-dichloro-N-{4-[(dipropylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B3480786.png)

![4-[({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B3480794.png)
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3480796.png)

![4-methyl-N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B3480809.png)

![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-phenoxyacetamide](/img/structure/B3480824.png)
![5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B3480832.png)